molecular formula C16H13Br2NO3 B2454615 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-bromobenzoate CAS No. 1794935-05-9

2-((4-Bromobenzyl)amino)-2-oxoethyl 4-bromobenzoate

Cat. No.: B2454615
CAS No.: 1794935-05-9
M. Wt: 427.092
InChI Key: PQZQXRQTIQPQDQ-UHFFFAOYSA-N
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Description

2-((4-Bromobenzyl)amino)-2-oxoethyl 4-bromobenzoate is a chemical compound known for its applications in scientific research. It is identified by the CAS number 1794935-05-9 and is available from various suppliers for research purposes .

Preparation Methods

The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-bromobenzoate typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction is favored due to its mild conditions and functional group tolerance . The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The specific conditions and reagents used can vary, but the general approach remains consistent.

Chemical Reactions Analysis

2-((4-Bromobenzyl)amino)-2-oxoethyl 4-bromobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents include halides and nucleophiles.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

    Hydrolysis: This reaction involves the breaking of a bond in the presence of water, leading to the formation of two or more products.

Scientific Research Applications

2-((4-Bromobenzyl)amino)-2-oxoethyl 4-bromobenzoate is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-bromobenzoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-((4-Bromobenzyl)amino)-2-oxoethyl 4-bromobenzoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Br2NO3/c17-13-5-1-11(2-6-13)9-19-15(20)10-22-16(21)12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZQXRQTIQPQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COC(=O)C2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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